molecular formula C6H7NO3S B587902 Sulfanilic Acid-d4 CAS No. 1235219-21-2

Sulfanilic Acid-d4

Cat. No. B587902
M. Wt: 177.21
InChI Key: HVBSAKJJOYLTQU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424403

Procedure details

173 g of sulfanilic acid were diazotized in a conventional manner in 1000 ml of ice-water at pH 1.3 in the presence of 60 g of concentrated sulfuric acid using 69 g of sodium nitrite. The stirred suspension was rendered less acid with 100 g of sodium bicarbonate and admixed with 220 g of sodium anilinomethanesulfonate. The coupling was completed overnight. The pH of the mixture was 5.7. Then 100 g of amidosulfuric acid and 100 g of concentrated sulfuric acid diluted with a little ice were added, and the batch was heated to 95° C. and stirred at that temperature for 15 min. Thereafter the batch was cooled down to room temperature and the precipitate was filtered off with suction. After washing with 3000 ml of water, the filter cake was dried at 80° C. to leave 256 g of 4'-aminoazobenzene-4-sulfonic acid having a purity of 98.6%.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
220 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1]([OH:11])(=[O:10])([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=[O:2].S(=O)(=O)(O)O.N([O-])=O.[Na+].C(=O)(O)[O-].[Na+].[NH:26](CS([O-])(=O)=O)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.[Na+].S([NH2:43])(=O)(=O)O>>[CH:32]1[C:27]([NH2:26])=[CH:28][CH:29]=[C:30]([N:43]=[N:9][C:6]2[CH:5]=[CH:4][C:3]([S:1]([OH:11])(=[O:10])=[O:2])=[CH:8][CH:7]=2)[CH:31]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
220 g
Type
reactant
Smiles
N(C1=CC=CC=C1)CS(=O)(=O)[O-].[Na+]
Step Six
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(=O)(=O)N
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
ice water
Quantity
1000 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the batch was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
After washing with 3000 ml of water
CUSTOM
Type
CUSTOM
Details
the filter cake was dried at 80° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 256 g
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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